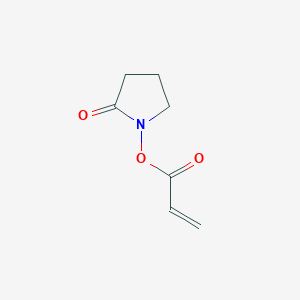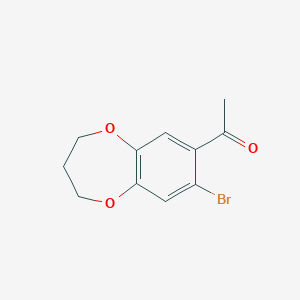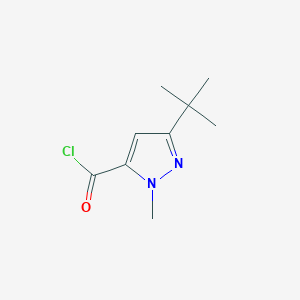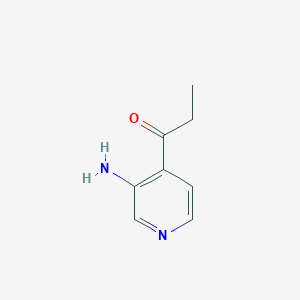
1-Cyclopropylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylpiperidine (1-CP) is a chemical compound that has been widely used in scientific research. It is a cyclic amine that is structurally similar to piperidine, but with a cyclopropyl group attached to the nitrogen atom. 1-CP has been found to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of different compounds.
Mécanisme D'action
The exact mechanism of action of 1-Cyclopropylpiperidine is not fully understood. However, it is believed to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-Cyclopropylpiperidine has also been found to have some affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects
1-Cyclopropylpiperidine has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 1-Cyclopropylpiperidine has also been found to decrease the activity of the sympathetic nervous system, which may contribute to its hypotensive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Cyclopropylpiperidine in lab experiments is its ability to selectively block the NMDA receptor, which is involved in a variety of physiological processes. This allows researchers to investigate the effects of different compounds on specific pathways without affecting other pathways. However, one of the limitations of using 1-Cyclopropylpiperidine is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research involving 1-Cyclopropylpiperidine. One area of interest is the development of more potent and selective NMDA receptor antagonists, which may have therapeutic potential for a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the effects of 1-Cyclopropylpiperidine on other physiological systems, such as the immune system and the endocrine system. Finally, further research is needed to fully understand the mechanism of action of 1-Cyclopropylpiperidine and its potential for therapeutic use.
Méthodes De Synthèse
1-Cyclopropylpiperidine can be synthesized through several methods, including the reduction of 1-cyclopropyl-2-nitroethene and the cyclization of N-(1-cyclopropyl)propanamide. One of the most common methods involves the reaction of cyclopropylmagnesium bromide with piperidine, followed by oxidation with hydrogen peroxide.
Applications De Recherche Scientifique
1-Cyclopropylpiperidine has been used extensively in scientific research as a tool to investigate the mechanisms of action of different compounds. It has been used to study the effects of various drugs on the central nervous system, including the dopaminergic and serotonergic systems. 1-Cyclopropylpiperidine has also been used to study the effects of different compounds on the cardiovascular system, including the regulation of blood pressure and heart rate.
Propriétés
Numéro CAS |
176209-27-1 |
|---|---|
Nom du produit |
1-Cyclopropylpiperidine |
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1-cyclopropylpiperidine |
InChI |
InChI=1S/C8H15N/c1-2-6-9(7-3-1)8-4-5-8/h8H,1-7H2 |
Clé InChI |
JUBXTBVKELTJEX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CC2 |
SMILES canonique |
C1CCN(CC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)










